molecular formula C19H21FN2O3S B2494229 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955695-58-6

4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2494229
CAS RN: 955695-58-6
M. Wt: 376.45
InChI Key: INJZEXJOANKKFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives typically involves strategic reactions to introduce the benzenesulfonamide moiety into the tetrahydroisoquinoline scaffold. Notably, reactions of N-benzylpyridinium or N-benzylisoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates yield fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivatives, which are closely related to the target compound and can be synthesized through 1,3-dipolar cycloaddition followed by an oxidative aromatization process (Peng & Zhu, 2001).

Molecular Structure Analysis

The structural analysis of similar compounds, like fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivatives, demonstrates the importance of X-ray diffraction in fully characterizing these molecules. The detailed structural characterization enables the identification of key molecular interactions and conformational preferences, which are essential for understanding the chemical behavior and reactivity of the compound (Peng & Zhu, 2001).

Chemical Reactions and Properties

The chemical reactivity of tetrahydroisoquinoline derivatives is significantly influenced by the functional groups attached to the scaffold. For instance, the introduction of a benzenesulfonamide moiety can lead to novel interactions and reactivities, such as increased potential for 1,3-dipolar cycloadditions and specific aromatization processes. These reactions are pivotal for expanding the utility of these compounds in synthetic and medicinal chemistry contexts (Peng & Zhu, 2001).

Scientific Research Applications

Fluorophores for Biological Applications

Novel fluorophores similar to 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide have been synthesized for bioimaging and fluorescence studies. The synthesis of these fluorophores and their application in labeling oligodeoxyribonucleotides for fluorescence signals and hybridization affinity enhancement demonstrates their potential in biological research and diagnostic applications (Singh & Singh, 2007).

Medicinal Chemistry and Molecular Interactions

In the field of medicinal chemistry, the structural analogs of this compound have been studied for their interactions with human carbonic anhydrases. These studies reveal how modifications in the molecule can enhance selectivity and inhibition potency towards specific isoforms of carbonic anhydrases, which is crucial for designing drugs with targeted therapeutic effects (Bruno et al., 2017).

Novel Synthetic Methods

Research into new synthetic methodologies has led to the development of diverse tetrahydro-diepoxybenzo[de]isoquinoline derivatives. These compounds, synthesized through innovative methods, are examined for their potential in forming new materials and chemical entities. The studies include detailed analysis of molecular interactions, showcasing the versatility of sulfonamide derivatives in facilitating the synthesis of complex organic structures (Grudova et al., 2020).

Pharmacological Applications

Sulfonamide derivatives, similar to this compound, have been explored for their pharmacological potential. For instance, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent and selective agonists for human beta3 adrenergic receptors. These findings underscore the compound's relevance in developing new therapeutic agents (Parmee et al., 2000).

properties

IUPAC Name

4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-3-6-17(11-15(14)12-22)21-26(24,25)18-7-4-16(20)5-8-18/h3-8,11,13,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJZEXJOANKKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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